This compound can be sourced from various chemical suppliers, including Rieke Metals and Doug Discovery, which list it under catalog numbers and provide details on its physical properties. It is classified under the category of halogenated alcohols due to the presence of chlorine and fluorine substituents on the phenyl ring.
The synthesis of 2-(3-Chloro-5-fluorophenyl)-2-pentanol typically involves several key steps:
The molecular structure of 2-(3-Chloro-5-fluorophenyl)-2-pentanol can be described as follows:
CCCC(C)(O)C1=CC(Cl)=CC(F)=C1
, indicating its structural connectivity.
2-(3-Chloro-5-fluorophenyl)-2-pentanol can participate in various chemical reactions:
The mechanism of action for 2-(3-Chloro-5-fluorophenyl)-2-pentanol primarily revolves around its interactions in biological systems:
The physical and chemical properties of 2-(3-Chloro-5-fluorophenyl)-2-pentanol include:
These properties indicate potential applications in organic synthesis and pharmaceutical formulations.
The applications of 2-(3-Chloro-5-fluorophenyl)-2-pentanol span several fields:
CAS No.: 6006-95-7
CAS No.: 712349-95-6
CAS No.: 24622-61-5
CAS No.: 13765-95-2
CAS No.:
CAS No.: